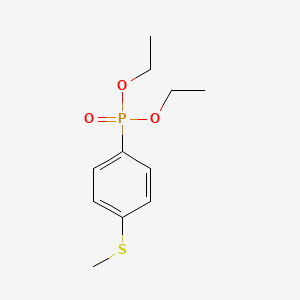
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a phenyl ring substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 4-methylsulfanylphenol with diethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and it is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester or (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester.
Reduction: Formation of (4-Methylsulfanyl-phenyl)-phosphonic acid diol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including flame retardants and plasticizers.
作用机制
The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic the phosphate moiety in biological systems, allowing the compound to inhibit or modulate enzyme activities. Additionally, the methylsulfanyl group can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- (4-Methylsulfinyl-phenyl)-phosphonic acid diethyl ester
- (4-Methylsulfonyl-phenyl)-phosphonic acid diethyl ester
- Phenylphosphonic acid diethyl ester
Uniqueness
(4-Methylsulfanyl-phenyl)-phosphonic acid diethyl ester is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo oxidation to form sulfoxides or sulfones, providing additional functional versatility. Moreover, the compound’s ability to mimic phosphate moieties makes it valuable in biochemical and medicinal research.
属性
CAS 编号 |
77918-45-7 |
|---|---|
分子式 |
C11H17O3PS |
分子量 |
260.29 g/mol |
IUPAC 名称 |
1-diethoxyphosphoryl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H17O3PS/c1-4-13-15(12,14-5-2)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI 键 |
LKGZXHMACFZOBP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CC=C(C=C1)SC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



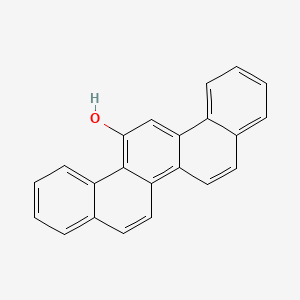

![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)


![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)
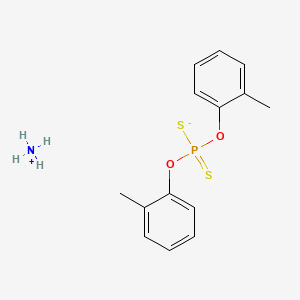
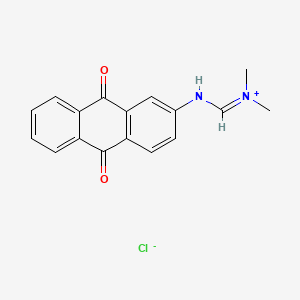
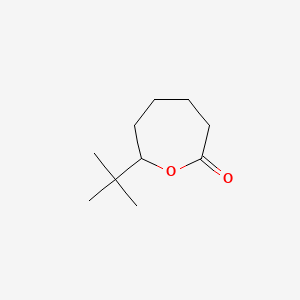
![N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B13752897.png)

